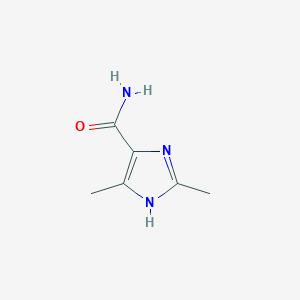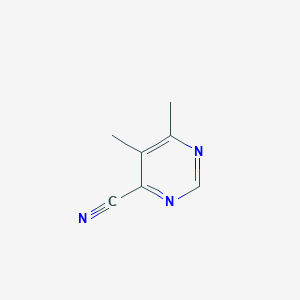
5,6-Dimethylpyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a pyrimidine derivative that contains a cyano group in the 4th position and two methyl groups in the 5th and 6th positions of the pyrimidine ring.
作用机制
The exact mechanism of action of 5,6-Dimethylpyrimidine-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
5,6-Dimethylpyrimidine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been reported to exhibit antifungal activity by inhibiting the growth of Candida albicans.
实验室实验的优点和局限性
One of the advantages of using 5,6-Dimethylpyrimidine-4-carbonitrile in lab experiments is its diverse biological activities. It can be used as a lead compound for the development of new drugs targeting various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
Several future directions for the study of 5,6-Dimethylpyrimidine-4-carbonitrile can be identified. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, its potential as a fungicide can be explored further.
Conclusion:
In conclusion, 5,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic compound with diverse biological activities. Its synthesis can be achieved by various methods, and it has been extensively studied for its potential as a lead compound for the development of new drugs. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Several future directions for its study can be identified, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 5,6-Dimethylpyrimidine-4-carbonitrile can be achieved by various methods. One of the most common methods is the reaction of 2,3-dimethylpyridine with malononitrile in the presence of a base such as sodium ethoxide. Another method involves the reaction of 2,3-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. Both methods yield the desired product with good yields.
科学研究应用
5,6-Dimethylpyrimidine-4-carbonitrile has been extensively studied for its biological activities. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Several studies have investigated its potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
5,6-dimethylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDZYJZKUQTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyrimidine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

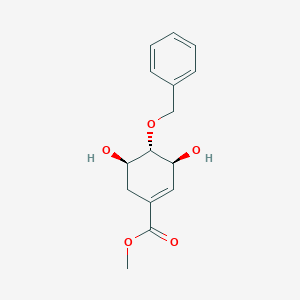
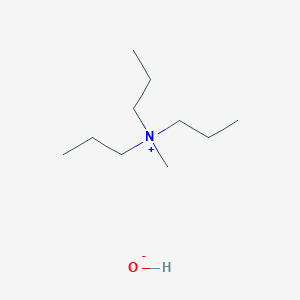


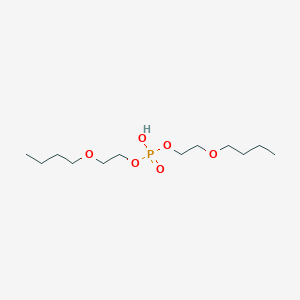

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
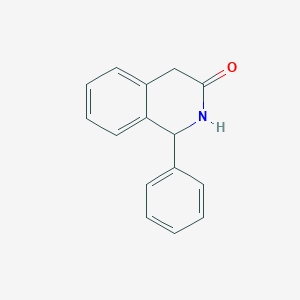
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
